(2R)-2-methoxypropane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

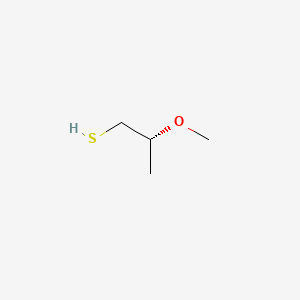

(2R)-2-methoxypropane-1-thiol: is a sulfur-containing organic compound with the chemical formula C₄H₁₀OS . It features a chiral center (marked by the “R” designation) and a methoxy group (CH₃O) attached to the second carbon atom. The thiol functional group (SH) imparts its characteristic odor, reminiscent of garlic or onions.

Preparation Methods

Synthetic Routes::

Alkylation of Methanol with 1-Bromopropane:

Thiolation of Propene Oxide:

- Industrial synthesis typically involves the alkylation method due to its efficiency and scalability.

Chemical Reactions Analysis

Oxidation: (2R)-2-methoxypropane-1-thiol can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Reduction with hydrogen gas (H₂) or sodium borohydride (NaBH₄) converts it back to the thiol.

Substitution: It can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation) at the sulfur atom.

Common Reagents: NaOH, NaBH₄, H₂O₂, H₂S, NaSH.

Scientific Research Applications

Chemistry: Used as a sulfur-containing building block in organic synthesis.

Biology: Investigated for its role in cellular redox processes.

Industry: Flavor and fragrance industry (garlic-like odor).

Mechanism of Action

Retrograde Adenosinergic Feedback Mechanism:

Comparison with Similar Compounds

- Similar Compounds:

Ethyl methyl sulfide: Similar structure but lacks the methoxy group.

Propyl methyl sulfide: Longer alkyl chain.

Dimethyl sulfide: No chiral center, different odor profile.

Properties

Molecular Formula |

C4H10OS |

|---|---|

Molecular Weight |

106.19 g/mol |

IUPAC Name |

(2R)-2-methoxypropane-1-thiol |

InChI |

InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

KOSCHUBQMMNSFF-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CS)OC |

Canonical SMILES |

CC(CS)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.